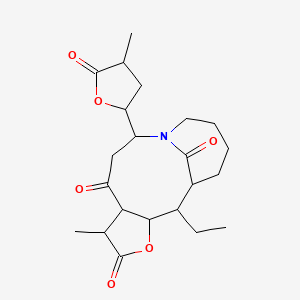

Neotuberostemonone

Description

Properties

IUPAC Name |

2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQGOWAOLJKTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Neotuberostemonone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotuberostemonone is a naturally occurring alkaloid belonging to the Stemona alkaloid family. These compounds are isolated from the roots of various Stemona species, plants that have a long history of use in traditional medicine, particularly for their antitussive and insecticidal properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from the available scientific literature.

Chemical and Physical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₁NO₆ | [1][2] |

| Molecular Weight | 405.491 g/mol | [1] |

| Physical Description | Powder | [1] |

| Type of Compound | Alkaloid | [1] |

| CAS Number | 954379-68-1 |

Solubility

This compound is reported to be soluble in a range of organic solvents. However, specific quantitative solubility data (e.g., in mg/mL) is not available in the reviewed literature.

Known Solvents:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

Spectral Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The primary reference for the detailed structural identification is the publication "Alkaloids from Stemona mairei" in Planta Medica (2007). Researchers should consult this article for the complete and original spectral data.

Mass Spectrometry (MS)

Detailed fragmentation patterns from mass spectrometry would be available in the primary literature. This data is crucial for confirming the molecular weight and deducing the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR data are essential for the complete structural assignment of this compound. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule. The full spectral data is expected to be in the primary reference.

Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present in this compound, such as carbonyl groups (C=O) and carbon-nitrogen bonds (C-N). Specific absorption bands (in cm⁻¹) would be detailed in the original characterization paper.

Experimental Protocols

Isolation of this compound

This compound is isolated from the roots of Stemona mairei. The general procedure involves the following steps. A detailed protocol with specific quantities, solvent systems, and chromatographic conditions would be described in the primary literature.

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The biological activities of Stemona alkaloids are well-documented, with prominent antitussive and insecticidal effects. However, specific studies detailing the mechanism of action and the affected signaling pathways of this compound are limited in the currently available literature. Further research is required to elucidate its specific biological targets and molecular mechanisms.

Based on the general understanding of other natural alkaloids with anti-inflammatory and anticancer properties, potential (but unconfirmed for this compound) signaling pathways that could be investigated are depicted below. This diagram is a hypothetical representation of common pathways targeted by similar compounds and should not be interpreted as proven for this compound.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

This compound is a structurally complex alkaloid with potential for further scientific investigation. This guide summarizes the currently available information on its physical and chemical properties. For detailed experimental data, including specific spectral values and a comprehensive isolation protocol, researchers are strongly encouraged to consult the primary literature, specifically the 2007 article in Planta Medica by Cai and Luo. Future research should focus on elucidating its precise biological mechanism of action and its potential therapeutic applications.

References

Neotuberostemonone: A Comprehensive Technical Guide to its Natural Source, Botanical Origin, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotuberostemonone is a structurally complex alkaloid belonging to the Stemona family of natural products. This technical guide provides an in-depth overview of its natural source, botanical origin, and the methodologies employed for its isolation and characterization. All quantitative data from cited literature is presented in standardized tables for comparative analysis. Detailed experimental protocols for extraction, fractionation, and purification are provided to facilitate reproducibility. Furthermore, a putative signaling pathway associated with the potential bioactivity of this compound is proposed and visualized using a Graphviz diagram, based on the known pharmacological effects of structurally related Stemona alkaloids.

Botanical Source and Origin

This compound has been identified and isolated from the roots of Stemona tuberosa[1][2]. This plant species belongs to the Stemonaceae family, which is a group of flowering plants found in Asia and Australia. The genus Stemona is particularly known for producing a diverse array of structurally unique alkaloids, many of which possess interesting biological activities. While Stemona tuberosa is the primary reported source, a commercial supplier also lists Stemona mairei as a natural source of this compound, suggesting its presence may extend to other species within the genus.

The roots of Stemona tuberosa, commonly known as "Baibu" in traditional Chinese medicine, have a long history of use for treating respiratory ailments, particularly cough. This traditional use has prompted significant phytochemical investigation into the plant's constituents, leading to the discovery of this compound and other related alkaloids.

Isolation of this compound

The isolation of this compound from the roots of Stemona tuberosa is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following protocol is based on the methodology described by Lin et al. (2014).

Experimental Protocol: Isolation and Purification

Plant Material: Dried and powdered roots of Stemona tuberosa.

Extraction:

-

The powdered roots (5 kg) are percolated with 95% ethanol (B145695) at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning:

-

The crude extract is suspended in 0.5% hydrochloric acid (HCl).

-

The acidic solution is then extracted with chloroform (B151607) (CHCl₃) to remove neutral and acidic components.

-

The acidic aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.

-

The basified solution is then extracted with chloroform to obtain the crude alkaloid fraction.

Chromatographic Separation:

-

The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system of chloroform-methanol (CHCl₃-MeOH) is used, starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and preparative TLC to yield pure this compound.

Visualization of the Isolation Workflow

Structural Characterization and Physicochemical Properties

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).

Quantitative Data: Spectroscopic and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₉NO₅ | Lin et al. (2014) |

| Molecular Weight | 387.47 g/mol | Calculated |

| Appearance | Colorless solid | Lin et al. (2014) |

| Optical Rotation | [α]²⁰D -32 (c 0.07, CHCl₃) | Lin et al. (2014) |

| IR (KBr) νₘₐₓ (cm⁻¹) | 2935, 1771, 1167, 1010, 924 | Lin et al. (2014) |

| HR-ESI-MS m/z | 388.2051 [M+H]⁺ (Calcd. 388.2046) | Lin et al. (2014) |

Tabulated NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The detailed assignments from the primary literature are summarized below.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 2 | 175.7 | |

| 3 | 34.5 | 2.88 (m) |

| 4 | 28.1 | 1.75 (m) |

| 5 | 58.2 | 4.51 (t, 3.0) |

| 6 | 29.5 | 1.80 (m), 1.60 (m) |

| 7 | 26.4 | 1.90 (m), 1.50 (m) |

| 8 | 65.1 | 3.80 (m) |

| 9a | 87.1 | |

| 10 | 45.2 | 2.30 (m) |

| 11 | 42.1 | 2.50 (m) |

| 12 | 34.8 | 2.10 (m) |

| 13 | 48.9 | 2.88 (m) |

| 15 | 15.2 | 1.25 (d, 7.0) |

| 16 | 178.1 | |

| 17 | 11.2 | 1.00 (t, 7.2) |

| 18 | 70.1 | 4.47 (m) |

| 20 | 210.5 | |

| 21 | 175.2 | |

| 22 | 14.8 | 1.28 (d, 7.0) |

| Data adapted from Lin et al. (2014). NMR spectra were recorded in CDCl₃. |

Putative Biological Activity and Signaling Pathway

While specific studies on the biological activity and mechanism of action of this compound are limited, many structurally related Stemona alkaloids, such as neotuberostemonine (B189803) and tuberostemonine (B192615), have demonstrated significant antitussive (cough-suppressing) effects.[3][4][5] It is therefore hypothesized that this compound may exhibit similar pharmacological properties.

The antitussive mechanism of some Stemona alkaloids is believed to involve the inhibition of the cough reflex arc. This can occur through central and/or peripheral actions. A plausible mechanism is the modulation of neuronal excitability in the airways or in the cough center of the brainstem. This could be achieved by interacting with ion channels or receptors involved in sensory nerve activation and signal transmission.

Proposed Signaling Pathway for Antitussive Action

The following diagram illustrates a putative signaling pathway for the antitussive action of Stemona alkaloids, which may be relevant for this compound. This model is based on the known pharmacology of related compounds and represents a potential area for future investigation.

Conclusion and Future Directions

This compound is a fascinating natural product with a well-defined botanical origin in the Stemona genus, primarily Stemona tuberosa. The isolation and structural elucidation of this alkaloid have been successfully achieved, providing a solid foundation for further research. While its biological activity remains to be fully explored, its structural similarity to known antitussive agents suggests a promising avenue for drug discovery in the field of respiratory medicine.

Future research should focus on:

-

Pharmacological Screening: A comprehensive evaluation of the biological activities of this compound, with a primary focus on its antitussive potential.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Synthetic Approaches: Development of efficient total synthesis or semi-synthetic routes to produce this compound and its analogs for structure-activity relationship (SAR) studies.

-

Biosynthetic Pathway Analysis: Investigation of the biosynthetic pathway of this compound in Stemona species, which could open up possibilities for biotechnological production.

This technical guide serves as a comprehensive resource for researchers interested in the natural product chemistry and pharmacology of this compound, providing the necessary foundational knowledge to advance the scientific understanding and potential therapeutic applications of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Biosynthetic Pathway of Neotuberostemonone in Stemona Species: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotuberostemonone, a structurally complex alkaloid found in the roots of Stemona tuberosa, belongs to the large family of Stemona alkaloids characterized by a pyrrolo[1,2-a]azepine core. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a putative pathway can be proposed based on the established principles of alkaloid biosynthesis, the co-occurrence of structurally related alkaloids within S. tuberosa, and general enzymatic capabilities of plants. This technical guide synthesizes the available, albeit limited, data to present a hypothesized biosynthetic route to this compound, details relevant experimental protocols for its investigation, and provides a framework for future research in this area. The information presented herein is intended to serve as a foundational resource for researchers aiming to unravel the precise enzymatic steps and regulatory mechanisms governing the formation of this and other related bioactive Stemona alkaloids.

Introduction: The Stemona Alkaloids

The genus Stemona is renowned for producing a diverse array of over 260 structurally unique alkaloids, which have been a subject of significant interest due to their wide range of biological activities, including antitussive, insecticidal, and anti-inflammatory properties.[1][2] A unifying feature of many Stemona alkaloids is the presence of a pyrrolo[1,2-a]azepine nucleus.[3] this compound is a member of the tuberostemonine (B192615) group of alkaloids, which are prominently found in the species Stemona tuberosa.[3][4] The frequent co-occurrence of this compound with tuberostemonine and other oxidized derivatives strongly suggests a close biogenetic relationship, likely stemming from a common biosynthetic precursor and diverging through the action of specific tailoring enzymes.[4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from fundamental primary metabolites and proceed through a series of complex cyclizations and oxidative modifications. The proposed pathway can be divided into three main stages: the formation of the core pyrrolo[1,2-a]azepine skeleton, the elaboration of the side chains, and the final tailoring steps leading to this compound.

Formation of the Pyrrolo[1,2-a]azepine Core

The pyrrolo[1,2-a]azepine core is believed to be derived from the amino acid L-ornithine.[5] Through a series of enzymatic reactions including decarboxylation, oxidation, and cyclization, ornithine is converted into a cyclic imine, which serves as a key intermediate for the formation of the bicyclic core structure of Stemona alkaloids.

Elaboration of the Side Chains and Formation of a Tuberostemonine-Type Precursor

The complex side chains of tuberostemonine-type alkaloids are likely derived from the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks. While direct experimental evidence for this compound is lacking, precursor feeding studies on other Stemona species have suggested the involvement of acetate (B1210297) in the biosynthesis of related alkaloids. A polyketide synthase (PKS) would catalyze the iterative condensation of acetate units to form a polyketide chain, which would then be attached to the pyrrolo[1,2-a]azepine core. Subsequent cyclizations and modifications would lead to the formation of the characteristic lactone rings and the carbon skeleton of a common precursor to the tuberostemonine family.

Putative Final Steps: Oxidation to this compound

The structural difference between tuberostemonine and this compound lies in the degree of oxidation. It is hypothesized that a common precursor, likely an early tuberostemonine-type alkaloid, undergoes a series of specific oxidative transformations catalyzed by cytochrome P450 monooxygenases (P450s) to yield this compound.[6][7][8] P450s are a large family of enzymes known to be involved in the hydroxylation, epoxidation, and rearrangement reactions that are characteristic of the later, diversifying steps of many alkaloid biosynthetic pathways.[6][7][8] The formation of the ketone group in this compound is a plausible P450-mediated oxidation of a hydroxyl group present in a precursor molecule.

Quantitative Data

As of the current literature, there is a significant lack of quantitative data specifically for the biosynthetic pathway of this compound. No studies involving isotopic labeling and precursor feeding have been published that specifically measure the incorporation rates into this compound. However, several studies have reported the relative abundance of different Stemona alkaloids in S. tuberosa extracts, which can provide indirect evidence for the biosynthetic relationships.

Table 1: Relative Abundance of Tuberostemonine-Type Alkaloids in Stemona tuberosa

| Alkaloid | Relative Abundance (%) in Root Extracts (Example Study) | Reference |

| Tuberostemonine | 45.2 | [3] |

| Neotuberostemonine | 15.8 | [3] |

| Stemoninine | 12.5 | [3] |

| Croomine | 8.3 | [3] |

| Other Alkaloids | 18.2 | [3] |

Note: The values presented are illustrative and can vary significantly based on the plant's geographical origin, age, and environmental conditions.[9]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the biosynthetic pathway of this compound. These protocols are based on established techniques in the field of natural product biosynthesis.[1][10]

Precursor Feeding Studies with Isotopic Labeling

Objective: To identify the primary precursors of this compound.

Protocol:

-

Plant Material: Young, healthy Stemona tuberosa plants or root cultures.

-

Labeled Precursors: Prepare solutions of ¹³C or ¹⁴C-labeled L-ornithine and ¹³C-labeled sodium acetate.

-

Administration: Administer the labeled precursors to the plants through root feeding or by adding to the culture medium of root cultures.

-

Incubation: Allow the plants or cultures to metabolize the labeled precursors for various time points (e.g., 24, 48, 72 hours).

-

Extraction: Harvest the root tissue, dry, and grind to a fine powder. Perform a comprehensive alkaloid extraction using methanol (B129727) or ethanol, followed by acid-base partitioning to isolate the crude alkaloid fraction.

-

Purification: Separate the individual alkaloids, including this compound and tuberostemonine, from the crude extract using preparative High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified alkaloids using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the incorporation of the ¹³C label and by scintillation counting for the ¹⁴C label. The position of the label can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy for ¹³C-labeled compounds.

References

- 1. snscourseware.org [snscourseware.org]

- 2. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloids and chemical diversity of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KEGG PATHWAY: Biosynthesis of alkaloids derived from ornithine, lysine and nicotinic acid - Reference pathway [kegg.jp]

- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tracer techniques, General techniques for biosynthetic studies, Pharmacognosy | PPTX [slideshare.net]

Unraveling the Molecular Architecture of Neotuberostemonone: A Spectroscopic Approach

A comprehensive analysis of the structural elucidation of Neotuberostemonone, a novel alkaloid isolated from Stemona mairei, is presented. This technical guide details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in piecing together its intricate molecular framework, offering valuable insights for researchers, scientists, and professionals in drug development.

The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research. The genus Stemona is a rich reservoir of structurally diverse and biologically active alkaloids. Among these, this compound, isolated from the roots of Stemona mairei, represents a significant addition to this family of natural products. The definitive determination of its chemical structure was achieved through a meticulous application of modern spectroscopic techniques, primarily NMR and MS. This guide provides an in-depth look at the methodologies and data that led to the elucidation of this compound's structure.

Experimental Protocols

The structural characterization of this compound relied on a series of sophisticated experiments designed to probe its atomic connectivity and stereochemistry.

Isolation of this compound: The powdered roots of Stemona mairei were subjected to extraction with ethanol. The resulting crude extract underwent a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography, to yield pure this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of the molecule. The accurate mass measurement of the molecular ion peak provided the molecular formula, a critical first step in the structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments was conducted to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule. These included:

-

¹H NMR: To identify the types and number of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings and thus neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the relative stereochemistry of the molecule.

All NMR spectra were recorded on a high-field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

Data Presentation: Spectroscopic Data for this compound

The structural elucidation of this compound was underpinned by the detailed analysis of its spectroscopic data. The following tables summarize the key quantitative NMR and MS data.

Table 1: Mass Spectrometry Data for this compound

| Ion | m/z (experimental) | Molecular Formula |

| [M+H]⁺ | 406.2224 | C₂₂H₃₂NO₆ |

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 175.2 | |

| 3 | 45.0 | 3.93 (m), 3.67 (m) |

| 5 | 133.2 | |

| 6 | 119.3 | |

| 7 | 45.0 | 3.93 (m), 3.67 (m) |

| 8 | 28.5 | |

| 9 | 58.1 | |

| 9a | 72.5 | |

| 10 | 42.1 | |

| 11 | 35.2 | |

| 12 | 78.9 | |

| 13 | 48.2 | |

| 14 | 173.5 | |

| 15 | 17.1 | 1.37 (d, 7.6) |

| 16 | 11.5 | 1.03 (t, 7.6) |

| 1' | ||

| 2' | 175.2 | |

| 3' | 35.2 | |

| 4' | 78.9 | |

| 5' | 17.1 | 1.37 (d, 7.6) |

Note: The complete assignment of all proton and carbon signals requires detailed 2D NMR analysis as described in the experimental protocols.

Visualizing the Elucidation Process

The logical flow of the structural elucidation process can be visualized as a series of interconnected steps, each providing a crucial piece of the molecular puzzle.

Neotuberostemonone: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotuberostemonone, a stenine-type alkaloid, has emerged as a compound of significant interest from the Stemona genus, a plant family with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the discovery and history of the isolation of this compound. It details the experimental protocols for its extraction and characterization, presents its known biological activities, and elucidates the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Plants of the Stemona genus, belonging to the Stemonaceae family, have been utilized for centuries in traditional medicine across Southeast Asia for their therapeutic properties, particularly as antitussive and insecticidal agents[1][2]. The unique biological activities of these plants are largely attributed to a diverse group of alkaloids, characterized by complex and varied structural skeletons[1]. Among these, this compound, a C22 stenine-type alkaloid, has garnered attention for its potent pharmacological effects. This guide focuses on the discovery, isolation, and biological characterization of this compound, providing a technical foundation for further research and development.

Discovery and Sourcing

This compound is a natural product isolated from the roots of plants belonging to the Stemona genus. While initially reported from an unidentified Stemona species[3][4], subsequent studies have confirmed its presence in Stemona tuberosa Lour.. The isolation of this compound is often carried out alongside its stereoisomer, tuberostemonine, and other related alkaloids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H31NO6 | |

| Molecular Weight | 405.491 g/mol | |

| Type of Compound | Alkaloid (Stenine-type) | |

| Purity (as isolated) | ≥ 98-99% (by HPLC) | |

| Physical Description | Powder | |

| CAS Number | 954379-68-1 |

Isolation and Structural Elucidation

General Isolation Protocol

The isolation of this compound from Stemona root material generally follows a multi-step process involving extraction and chromatographic purification. While a specific detailed protocol for this compound is not available in a single source, the following procedure is a composite of established methods for the isolation of Stemona alkaloids.

Diagram 1: General Workflow for the Isolation of this compound

Caption: General workflow for isolating this compound.

Experimental Protocol: Isolation of Stemona Alkaloids

-

Extraction: The dried and powdered roots of the Stemona species are macerated with 95% ethanol (B145695) at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified with ammonia, and the alkaloids are extracted into an organic solvent like chloroform (B151607) or dichloromethane.

-

Chromatographic Purification: The crude alkaloid extract is then subjected to one or more rounds of column chromatography, typically using silica gel. This is followed by further purification using high-performance liquid chromatography (HPLC) to yield pure this compound. In one reported isolation, 101.2 mg of this compound was obtained from the root extract of an unidentified Stemona species.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound and Related Alkaloids

| Technique | Compound | Key Findings/Data | Reference |

| HR-ESI-MS | This compound | [M+H]+ | |

| HR-ESI-MS | Tuberostemonine L | m/z [M+H]+, Molecular Formula: C22H31NO5 | |

| HR-ESI-MS | Tuberostemonine M | m/z [M+H]+, Molecular Formula: C22H31NO5 | |

| NMR | This compound | Identification of structure through 1D and 2D NMR |

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly in the context of pulmonary fibrosis. Studies have shown its ability to ameliorate fibrosis by modulating the activity of fibroblasts and macrophages.

Anti-Pulmonary Fibrosis Activity

This compound has been shown to inhibit the differentiation of lung fibroblasts into myofibroblasts, a key process in the development of pulmonary fibrosis. It also suppresses the recruitment and M2 polarization of macrophages, which are crucial contributors to the fibrotic environment. In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of this compound significantly attenuated the pathological changes in the lungs.

Signaling Pathways

The anti-fibrotic effects of this compound are mediated through its interaction with specific signaling pathways. The compound has been found to suppress the secretion of transforming growth factor-β (TGF-β) and stromal cell-derived factor-1 (SDF-1) from macrophages and fibroblasts. This suppression is achieved through the inhibition of the PI3K-dependent AKT and ERK pathways.

Furthermore, this compound has been shown to regulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. It inhibits the expression of HIF-1α and its downstream pro-fibrotic factors, TGF-β and FGF2.

Diagram 2: Signaling Pathway of this compound in Pulmonary Fibrosis

References

Unveiling the Therapeutic Potential of Neotuberostemonone: An In Silico Blueprint for Target Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Neotuberostemonone, a complex alkaloid isolated from the roots of Stemona mairei, represents a class of natural products with significant, yet largely unexplored, therapeutic potential.[1] Historically, natural products have been a cornerstone of drug discovery, offering a rich chemical diversity that is often unparalleled by synthetic libraries. However, a significant bottleneck in the development of these natural compounds is the identification of their specific biological targets, a crucial step in understanding their mechanism of action, predicting potential efficacy, and identifying any off-target effects. This guide presents a comprehensive, in silico framework designed to predict the biological targets of this compound, thereby accelerating its journey from a promising natural product to a potential therapeutic agent.

The proposed workflow leverages a multi-pronged computational approach, integrating ligand-based and structure-based methods to generate a high-confidence list of putative protein targets. This is followed by network pharmacology to elucidate the broader biological context of these interactions and molecular docking to refine our understanding of the binding at an atomic level. This document provides detailed methodologies for each stage of this in silico investigation, presenting hypothetical data in structured tables and visualizing complex workflows and pathways to offer a clear and actionable guide for researchers in the field.

Methodology: A Step-by-Step In Silico Protocol

This section outlines the detailed experimental protocols for the proposed in silico prediction of this compound's biological targets.

Ligand-Based Target Prediction

The initial phase of target identification will employ a consensus approach, utilizing multiple ligand-based target prediction servers. This strategy leverages the principle that structurally similar molecules often exhibit similar biological activities. By comparing the chemical structure of this compound to databases of known ligands, these tools can predict potential protein targets.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound. The SMILES (Simplified Molecular Input Line Entry System) representation for this compound is CC[C@H]1[C@H]2OC(=O)--INVALID-LINK--[C@H]2C(=O)CC([C@@H]2C--INVALID-LINK--C(=O)O2)N2CCCC[C@@H]1C2=O.[1]

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Target Prediction using Multiple Servers:

-

Submit the prepared 3D structure of this compound to the following web-based target prediction servers:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

-

Similarity Ensemble Approach (SEA): Identifies protein targets by comparing the topological similarity of the input molecule to a large set of known ligands.

-

SuperPred: Predicts the main class and subclass of protein targets based on the compound's structure.

-

-

Record the list of predicted targets from each server, along with their associated confidence scores or probability values.

-

-

Consensus Scoring and Target Prioritization:

-

Compile the target lists from all servers into a single table.

-

Identify targets that are predicted by multiple servers (consensus targets).

-

Prioritize the consensus targets for further investigation, as these are more likely to be true biological targets.

-

Network Pharmacology Analysis

To understand the potential biological pathways and processes that may be modulated by this compound, a network pharmacology approach will be employed. This involves constructing a protein-protein interaction (PPI) network of the predicted targets and analyzing its topological properties and functional enrichment.

Experimental Protocol:

-

Protein-Protein Interaction (PPI) Network Construction:

-

Input the list of high-confidence predicted targets into the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database.

-

Set a high confidence score (e.g., > 0.7) for the interactions to ensure the reliability of the network.

-

Visualize the resulting PPI network, where nodes represent the target proteins and edges represent the interactions between them.

-

-

Network Analysis and Hub Gene Identification:

-

Import the PPI network into Cytoscape, a network visualization and analysis software.

-

Analyze the network's topological parameters (e.g., degree, betweenness centrality, closeness centrality) to identify highly connected nodes (hub genes). Hub genes often play critical roles in biological networks.

-

-

Functional Enrichment Analysis:

-

Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of predicted target genes using a tool such as DAVID (Database for Annotation, Visualization and Integrated Discovery) or the built-in functions in Cytoscape.

-

Identify significantly enriched biological processes, molecular functions, cellular components, and signaling pathways. This will provide insights into the potential pharmacological effects of this compound.

-

Molecular Docking

To investigate the binding mode and affinity of this compound with its high-priority predicted targets, molecular docking simulations will be performed. This structure-based approach provides a more detailed understanding of the potential protein-ligand interactions at the atomic level.

Experimental Protocol:

-

Protein and Ligand Preparation:

-

Download the 3D crystal structures of the selected high-priority target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

-

Use the energy-minimized 3D structure of this compound prepared in the ligand-based target prediction step.

-

-

Binding Site Identification and Grid Generation:

-

Identify the active site or potential binding pockets of the target proteins. This can be done based on the location of the co-crystallized ligand in the PDB structure or by using a binding site prediction tool.

-

Define a grid box around the identified binding site to encompass the region where the docking simulation will be performed.

-

-

Molecular Docking Simulation:

-

Perform molecular docking using a reputable docking program such as AutoDock Vina.

-

Generate multiple binding poses of this compound within the active site of each target protein.

-

The docking program will calculate the binding affinity (in kcal/mol) for each pose, which is an estimate of the binding strength.

-

-

Analysis of Docking Results:

-

Analyze the docking results to identify the best binding pose for this compound with each target protein, based on the lowest binding energy.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best binding pose using a molecular visualization tool like PyMOL or Chimera.

-

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed in silico workflow.

Table 1: Hypothetical Predicted Biological Targets of this compound from Ligand-Based Methods

| Target Protein | Gene Name | Target Class | SwissTargetPrediction (Probability) | SEA (E-value) | SuperPred (Prediction Score) | Consensus |

| Acetylcholinesterase | ACHE | Enzyme | 0.85 | 1.2e-15 | 0.92 | Yes |

| Cyclooxygenase-2 | PTGS2 | Enzyme | 0.79 | 5.6e-12 | 0.88 | Yes |

| Tumor necrosis factor | TNF | Cytokine | 0.72 | 8.1e-10 | 0.85 | Yes |

| 5-lipoxygenase | ALOX5 | Enzyme | 0.68 | 2.3e-9 | - | No |

| Cannabinoid receptor 1 | CNR1 | G-protein coupled receptor | 0.65 | - | 0.79 | No |

| Estrogen receptor alpha | ESR1 | Nuclear receptor | - | 1.5e-8 | 0.75 | No |

Table 2: Hypothetical Molecular Docking Results of this compound with Prioritized Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Acetylcholinesterase | 4EY7 | -9.8 | TRP86, TYR133, PHE338 |

| Cyclooxygenase-2 | 5IKR | -9.2 | TYR385, ARG120, SER530 |

| Tumor necrosis factor | 2AZ5 | -8.5 | TYR59, TYR119, GLN61 |

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and a hypothetical signaling pathway.

Caption: A flowchart illustrating the integrated in silico workflow for predicting the biological targets of this compound.

Caption: A diagram of a hypothetical signaling pathway illustrating this compound's potential anti-inflammatory effects.

Conclusion

The in silico framework detailed in this guide provides a robust and cost-effective strategy for the initial stages of drug discovery and development for this compound. By combining ligand-based target prediction, network pharmacology, and molecular docking, researchers can generate a comprehensive profile of its likely biological targets and mechanisms of action. The hypothetical data presented herein serves as a template for the expected outcomes of such an investigation. The prioritized targets and pathways identified through this computational approach can then be used to guide subsequent in vitro and in vivo validation studies, ultimately accelerating the translation of this promising natural product into a clinically relevant therapeutic agent. It is important to emphasize that the results of this in silico workflow are predictive and require experimental validation.

References

Literature review of Stemona alkaloids and their therapeutic potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Stemona has a long and storied history in traditional medicine, particularly in China and Southeast Asia, where its extracts have been utilized for centuries to treat respiratory ailments and parasitic infections.[1][2][3] Modern phytochemical investigations have unveiled a unique and structurally diverse class of compounds responsible for these therapeutic effects: the Stemona alkaloids.[1][4][5] These alkaloids, characterized by a core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine skeleton, have garnered significant attention from the scientific community for their wide range of pharmacological activities.[1][5] This technical guide provides a comprehensive review of the current state of knowledge on Stemona alkaloids, focusing on their therapeutic potential, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Over 250 Stemona alkaloids have been isolated and structurally elucidated from various Stemona species.[4] These compounds are classified into several distinct groups based on their structural features, including the stenine, stemoamide, tuberostemospironine, stemonamine, parvistemoline, stemofoline, and stemocurtisine (B1246548) types.[1] The diverse stereochemistry and functional group modifications within these groups give rise to a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This guide will delve into the key therapeutic areas where Stemona alkaloids have shown significant promise, including their antitussive, insecticidal, anticancer, anti-inflammatory, antibacterial, and antifungal properties.

Therapeutic Potential of Stemona Alkaloids

The therapeutic applications of Stemona alkaloids are wide-ranging, with substantial evidence supporting their efficacy in several key areas. This section will explore the major therapeutic potentials, presenting the available quantitative data for easy comparison.

Antitussive Activity

The traditional use of Stemona species for treating coughs is well-supported by modern pharmacological studies.[2][3][6] Several Stemona alkaloids have demonstrated potent antitussive effects in preclinical models, often comparable to or exceeding the efficacy of conventional cough suppressants like codeine. The primary mechanism of action is believed to be the depression of the central cough center.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

A widely used method to evaluate the antitussive potential of test compounds is the citric acid-induced cough model in guinea pigs.[7][8]

-

Animal Selection and Acclimatization: Male Dunkin-Hartley guinea pigs weighing between 350-400g are selected for the study.[7] The animals are acclimatized to the experimental conditions by placing them individually in a histamine (B1213489) chamber for a set period before the test.[7]

-

Cough Induction: Cough is induced by exposing the animals to an aerosol of citric acid solution (typically 7.5% w/v) generated by a nebulizer for a fixed duration (e.g., 5 minutes).[7] The number of coughs (bouts) during a subsequent observation period (e.g., 5 minutes) is recorded.[7] Animals exhibiting a consistent cough response (e.g., 15±5 bouts) are selected for the study.[7]

-

Drug Administration: The selected animals are randomly divided into groups. The control group receives a vehicle (e.g., normal saline), the positive control group receives a standard antitussive drug (e.g., codeine phosphate (B84403) at 0.25 g/kg), and the test groups receive the Stemona alkaloid or extract at various doses (e.g., 100 & 200 mg/kg) orally.[7]

-

Evaluation of Antitussive Effect: One hour after drug administration, the animals are re-exposed to the citric acid aerosol, and the number of coughs is recorded.[7][9]

-

Data Analysis: The percentage inhibition of cough is calculated for each group compared to the control group.[7] The results are typically expressed as the mean ± standard error of the mean (SEM).[7]

Table 1: Antitussive Activity of Stemona Alkaloids

| Compound | Animal Model | Inducer | Dose | % Inhibition of Cough | Reference |

| Neotuberostemonine | Guinea Pig | Citric Acid | 15 mg/kg (i.p.) | Significant | [6] |

| Neostenine | Guinea Pig | Citric Acid | 15 mg/kg (i.p.) | Significant | [6] |

| Tuberostemonine H | Guinea Pig | Citric Acid | 15 mg/kg (i.p.) | Moderate | [6] |

| Tuberostemonine J | Guinea Pig | Citric Acid | 15 mg/kg (i.p.) | Moderate | [6] |

Note: The original study qualitatively describes the activity as significant or moderate without providing specific percentage inhibition values.

Experimental Workflow: Antitussive Activity Screening

Insecticidal Activity

Stemona extracts have been traditionally used as natural insecticides, a property attributed to their alkaloid content.[5] Several Stemona alkaloids have demonstrated potent insecticidal and antifeedant activities against a variety of agricultural pests. The mode of action for some of these alkaloids involves the insect nicotinic acetylcholine (B1216132) receptors (nAChRs).

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

The leaf-dip bioassay is a common method for evaluating the toxicity of insecticides to sucking insect pests.

-

Insect Rearing: A colony of the target insect pest (e.g., Bemisia tabaci) is maintained on suitable host plants under controlled laboratory conditions.

-

Preparation of Test Solutions: The Stemona alkaloids or extracts are dissolved in an appropriate solvent (e.g., acetone) and diluted to various concentrations.

-

Leaf Treatment: Host plant leaves are dipped into the test solutions for a short period and then allowed to air-dry. Control leaves are dipped in the solvent alone.

-

Insect Exposure: A known number of adult insects are placed on the treated leaves within a petri dish or other suitable container.

-

Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure.

-

Data Analysis: The mortality data are used to calculate the lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality of the test insects.

Table 2: Insecticidal Activity of Stemona Alkaloids against Spodoptera littoralis

| Compound | LC50 (ppm) | EC50 (ppm) | Reference |

| Didehydrostemofoline | 0.8 | 0.5 | [10] |

| Stemofoline | 2.0 | 1.0 | [10] |

| 2'-Hydroxystemofoline | 10.0 | 4.0 | [10] |

| Oxystemokerrine | 5.9 | - | [10] |

| Tuberostemonine | >100 | >100 | [10] |

| Azadirachtin (Positive Control) | 0.9 | 0.5 | [10] |

Experimental Workflow: Insecticidal Bioassay

Anticancer Activity

Recent studies have highlighted the potential of Stemona alkaloids in cancer therapy, particularly in overcoming multidrug resistance (MDR).[11][12] MDR is a major obstacle in cancer treatment where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the key mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic agents from cancer cells.[11] Certain Stemona alkaloids have been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[11]

Experimental Protocol: P-glycoprotein (P-gp) Mediated Multidrug Resistance Reversal Assay

This assay evaluates the ability of a compound to reverse P-gp-mediated MDR in cancer cells.

-

Cell Culture: A P-gp overexpressing cancer cell line (e.g., KB-V1) and its drug-sensitive parental cell line (e.g., KB-3-1) are cultured under standard conditions.

-

Cytotoxicity Assay: The cytotoxicity of a standard anticancer drug (e.g., vinblastine, paclitaxel, doxorubicin) is determined in both cell lines in the presence and absence of the test Stemona alkaloid. The half-maximal inhibitory concentration (IC50) is calculated.

-

Rhodamine 123 Accumulation Assay: Rhodamine 123 is a fluorescent substrate of P-gp. The intracellular accumulation of rhodamine 123 is measured in the P-gp overexpressing cells in the presence and absence of the test Stemona alkaloid using flow cytometry or a fluorescence microplate reader. An increase in rhodamine 123 accumulation indicates inhibition of P-gp function.[13][14][15]

-

Data Analysis: The reversal fold is calculated by dividing the IC50 of the anticancer drug in the absence of the test compound by the IC50 in the presence of the test compound.

Table 3: Reversal of P-gp-Mediated Multidrug Resistance by Stemona Alkaloids

| Alkaloid | Cell Line | Anticancer Drug | Reversal Effect | Reference |

| Stemofoline | KB-V1 | Vinblastine, Paclitaxel, Doxorubicin | Significant increase in sensitivity | [11][12] |

| Stemocurtisine | KB-V1 | Vinblastine, Paclitaxel, Doxorubicin | Moderate increase in sensitivity | [11] |

| Oxystemokerrine | KB-V1 | Vinblastine, Paclitaxel, Doxorubicin | Moderate increase in sensitivity | [11] |

Note: The original studies describe the reversal effect qualitatively without providing specific reversal fold values.

Signaling Pathway: P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Inhibition by Stemona Alkaloids

Anti-inflammatory Activity

Several Stemona alkaloids have been shown to possess anti-inflammatory properties.[4][16] One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4][16] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is used to screen for potential anti-inflammatory agents by measuring their ability to inhibit NO production.[2][3][17][18][19]

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium.[19]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/mL) and incubated.[18]

-

Treatment: The cells are pre-treated with various concentrations of the test Stemona alkaloids for a certain period (e.g., 1 hour), followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.[3]

-

NO Measurement: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[18][19]

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the test compounds.[3][18]

-

Data Analysis: The percentage inhibition of NO production is calculated, and the IC50 value (the concentration that inhibits 50% of NO production) is determined.[3]

Table 4: Anti-inflammatory Activity of Stemona Alkaloids

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Stemajapine A | RAW 264.7 | 19.73 ± 3.53 | [4] |

| Stemajapine C | RAW 264.7 | 13.75 ± 0.24 | [4] |

| Dexamethasone (Positive Control) | RAW 264.7 | 11.7 | [4] |

Experimental Workflow: Anti-inflammatory NO Inhibition Assay

Antibacterial and Antifungal Activities

Some Stemona alkaloids have demonstrated moderate to potent activity against various bacterial and fungal strains. This suggests their potential as a source for the development of new antimicrobial agents, which is particularly important in the face of growing antibiotic resistance.

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilution: The test Stemona alkaloid is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.

Table 5: Antimicrobial Activity of Stemona Alkaloids

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Methanolic Extract of Stemona sp. | Bacillus subtilis | 0.4 | [22] |

| Methanolic Extract of Stemona sp. | Klebsiella pneumoniae | 0.4 | [22] |

| Methanolic Extract of Stemona sp. | Staphylococcus aureus | 0.4 | [22] |

| Methanolic Extract of Stemona sp. | MRSA | 50 | [22] |

| Methanolic Extract of Stemona sp. | Alternaria alternata | 0.2 | [22] |

| Methanolic Extract of Stemona sp. | Colletotrichum gloeosporioides | 6.35 | [22] |

Conclusion

Stemona alkaloids represent a fascinating and promising class of natural products with a wide array of therapeutic potentials. Their well-established antitussive and insecticidal properties, coupled with emerging evidence for their anticancer, anti-inflammatory, and antimicrobial activities, make them attractive candidates for further research and development. The structural diversity within this alkaloid family provides a rich scaffold for medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.

The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers initiating or advancing their studies on Stemona alkaloids. The quantitative data summarized in the tables offer a clear comparison of the activities of different alkaloids, aiding in the identification of the most promising lead compounds for specific therapeutic applications. Furthermore, the visualization of key signaling pathways provides a deeper understanding of their mechanisms of action.

While the therapeutic potential of Stemona alkaloids is evident, further research is warranted to fully elucidate their mechanisms of action, establish their safety profiles, and explore their efficacy in more advanced preclinical and clinical studies. The continued investigation of these unique natural products holds the promise of delivering novel and effective therapies for a range of human ailments.

References

- 1. Cytotoxic and larvicidal activities of Stemona alkaloids from the aerial parts and roots of Stemona curtisii Hook.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory maistemonine-class alkaloids of Stemona japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. saspublishers.com [saspublishers.com]

- 8. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Stemona alkaloids, from traditional Thai medicine, increase chemosensitivity via P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Use of rhodamine 123 for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Neotuberostemonone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotuberostemonone, a member of the structurally complex and biologically intriguing Stemona alkaloids, presents a significant subject of study in natural product chemistry and pharmacology. Isolated from the roots of Stemona tuberosa, this alkaloid possesses a unique molecular architecture that has been elucidated through rigorous spectroscopic analysis. This guide provides a comprehensive overview of the molecular structure and stereochemistry of this compound, detailing the experimental protocols utilized for its characterization and presenting key quantitative data. The intricate stereochemical relationships are delineated, supported by spectroscopic evidence, offering a foundational resource for researchers engaged in the study of Stemona alkaloids and the development of novel therapeutic agents.

Introduction

The Stemona genus of plants has a long history of use in traditional medicine, particularly in East and Southeast Asia, for treating respiratory ailments and as an insecticide. The therapeutic and biological activities of these plants are largely attributed to a unique class of polycyclic alkaloids. This compound (C₂₂H₃₁NO₆, M.W. 405.491) is a representative alkaloid isolated from Stemona tuberosa.[1] The elucidation of its complex molecular structure and the determination of its precise stereochemistry are crucial for understanding its bioactivity and for guiding synthetic efforts. This document serves as a technical guide to the molecular architecture of this compound.

Molecular Structure Elucidation

The determination of this compound's planar structure and relative stereochemistry relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural backbone of this compound was pieced together using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The full assignment of proton and carbon signals is essential for defining the connectivity of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 58.3 | 2.85 (m) |

| 2 | 26.9 | 1.80 (m), 1.95 (m) |

| 3 | 49.6 | 3.10 (m) |

| 5 | 173.2 | - |

| 6 | 34.5 | 2.50 (dd, 12.5, 5.0), 2.65 (dd, 12.5, 2.5) |

| 7 | 28.1 | 1.75 (m), 2.05 (m) |

| 8 | 42.3 | 2.20 (m) |

| 9 | 68.7 | 4.10 (m) |

| 9a | 60.2 | 3.25 (m) |

| 10 | 176.9 | - |

| 11 | 82.1 | 4.85 (d, 5.0) |

| 12 | 35.4 | 2.70 (m) |

| 13 | 25.9 | 1.65 (m), 1.90 (m) |

| 14 | 177.3 | - |

| 16 | 12.8 | 0.95 (t, 7.5) |

| 17 | 29.7 | 1.55 (m) |

| 18 | 78.9 | 4.60 (m) |

| 19 | 33.2 | 2.30 (m) |

| 20 | 21.1 | 1.25 (d, 7.0) |

| 1' | 172.5 | - |

| 2' | 45.3 | 2.90 (m) |

| 3' | 14.2 | 1.15 (d, 7.0) |

Note: The specific assignments and chemical shifts are based on the primary literature and may vary slightly depending on the solvent and instrument used.

Key Spectroscopic Correlations

The connectivity of the atoms in this compound was established through various 2D NMR experiments:

-

COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling networks within the molecule, allowing for the tracing of adjacent protons in the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This provided direct correlations between protons and their attached carbons, aiding in the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This was crucial for establishing long-range correlations between protons and carbons (typically 2-3 bonds away), which helped to connect the different spin systems and define the overall molecular framework, including the placement of quaternary carbons and carbonyl groups.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The relative stereochemistry was primarily determined using Nuclear Overhauser Effect Spectroscopy (NOESY).

Relative Stereochemistry from NOESY

NOESY experiments detect through-space interactions between protons that are in close proximity. Key NOE correlations provided the necessary information to deduce the relative configuration of the stereocenters. For instance, specific NOE cross-peaks would indicate whether certain protons are on the same face of a ring system (cis) or on opposite faces (trans).

Table 2: Key NOESY Correlations for Stereochemical Assignment of this compound

| Proton 1 | Proton 2 | Implied Spatial Proximity |

| H-9a | H-1 | Axial-axial relationship in the perhydroazepine ring |

| H-9 | H-11 | cis-fusion of the lactone ring |

| H-12 | H-20 (methyl) | Orientation of the α-methyl-γ-butyrolactone moiety |

| H-3 | H-9a | Conformation of the central pyrrolidine (B122466) ring |

Absolute Stereochemistry

The determination of the absolute configuration of complex molecules like this compound often requires more advanced techniques. While not explicitly detailed in all initial reports, the absolute stereochemistry of related Stemona alkaloids has been established through methods such as X-ray crystallography of the natural product or a suitable derivative. This technique provides an unambiguous three-dimensional structure, from which the absolute configuration of each chiral center can be determined.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of well-established experimental procedures in natural product chemistry.

Isolation and Purification Workflow

The general workflow for isolating this compound from Stemona tuberosa is as follows:

Caption: General workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered roots of Stemona tuberosa are typically extracted with a polar solvent such as methanol at room temperature.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The alkaloid fraction is usually enriched in the ethyl acetate or n-butanol fractions.

-

Column Chromatography: The alkaloid-rich fraction is further purified by column chromatography over silica (B1680970) gel, using a gradient elution system of solvents like chloroform (B151607) and methanol.

-

Preparative HPLC: Final purification to obtain this compound in high purity is often achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18).

Structure Elucidation Workflow

The process for determining the molecular structure of the isolated compound is outlined below:

Caption: Workflow for the structure elucidation of this compound.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

NMR Spectroscopy: A suite of NMR experiments is conducted to determine the chemical environment and connectivity of all atoms in the molecule.

-

1D NMR: ¹H NMR provides information on the types and number of protons, while ¹³C NMR and DEPT experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary C).

-

2D NMR: COSY, HSQC, and HMBC experiments are used to piece together the molecular framework.

-

NOESY: This experiment is critical for determining the through-space proximity of protons, which is then used to assign the relative stereochemistry.

-

-

X-ray Crystallography (if applicable): Single-crystal X-ray diffraction provides the most definitive evidence for both the molecular structure and the absolute stereochemistry. This involves growing a suitable crystal of the natural product and analyzing its diffraction pattern.

Conclusion

The molecular structure and stereochemistry of this compound have been rigorously established through a combination of chromatographic separation techniques and comprehensive spectroscopic analysis. The detailed NMR data provide a clear picture of its complex polycyclic framework, while NOESY experiments have been instrumental in defining its relative stereochemistry. The methodologies outlined in this guide are standard in the field of natural product chemistry and serve as a blueprint for the characterization of other novel compounds. A thorough understanding of this compound's three-dimensional architecture is fundamental for future investigations into its biological activity, mechanism of action, and potential as a lead compound in drug discovery.

References

The Pharmacognosy and Alkaloid Profile of Stemona tuberosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemona tuberosa Lour., a perennial climbing plant of the Stemonaceae family, holds a significant place in traditional medicine systems across Asia, particularly in China, Vietnam, and India.[1][2][3] Revered for its potent antitussive, insecticidal, and anti-inflammatory properties, the therapeutic efficacy of this plant is primarily attributed to its unique and complex alkaloid constituents.[3][4] This technical guide provides a comprehensive overview of the pharmacognosy of Stemona tuberosa, with a detailed focus on its rich alkaloid content. It encompasses the botanical and microscopic characteristics, traditional applications, and a thorough examination of the major alkaloids, their quantitative analysis, and known pharmacological signaling pathways. Detailed experimental protocols for alkaloid extraction and isolation are also presented to facilitate further research and development.

Pharmacognosy of Stemona tuberosa

Botanical Characteristics

Stemona tuberosa is a climbing vine that can reach lengths of up to 10 meters. It is characterized by its tuberous root system, which consists of clusters of fusiform or cylindrical tubers that are the primary part of the plant used for medicinal purposes. The leaves are typically opposite, ovate to heart-shaped, with prominent parallel veins. The plant produces small, inconspicuous flowers that are yellowish-green to reddish-purple. It grows in moist, shady environments, often in forests and along riverbanks, at altitudes ranging from 300 to 2300 meters. The geographical distribution of Stemona tuberosa spans across several countries in Asia, including China, India, Thailand, Vietnam, and the Philippines.

Macroscopic and Microscopic Features of the Tuberous Root

The dried tuberous roots are typically fusiform or cylindrical, often wrinkled with longitudinal grooves, and have a yellowish-brown to grayish-brown outer surface. The texture is hard and brittle. Microscopically, the root exhibits a cork layer, a cortex containing scattered fibers and starch granules, a vascular cylinder with xylem and phloem, and a central pith.

Traditional Uses

In traditional Chinese medicine, the roots of Stemona tuberosa, known as "Bai Bu," are officially listed in the Chinese Pharmacopoeia for their use in treating respiratory ailments such as cough, bronchitis, and pertussis. Its insecticidal properties are utilized to eliminate head lice and other parasites. In other regions, it is used for a variety of purposes, including as an anthelmintic, for skin diseases, and to alleviate abdominal pain.

Alkaloid Content of Stemona tuberosa

The characteristic chemical constituents of Stemona tuberosa are a diverse group of alkaloids, broadly classified based on their skeletal structures. The major classes of alkaloids identified in this plant include stenine, stemoamide, tuberostemospironine, and stemonamine types. These alkaloids are responsible for the plant's wide range of biological activities.

Quantitative Analysis of Major Alkaloids

The concentration of individual alkaloids in Stemona tuberosa can vary significantly depending on the geographical origin, age of the plant, and processing methods. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common method for the quantitative analysis of these compounds. The table below summarizes the content of six major alkaloids found in commercial samples of Radix Stemonae.

| Alkaloid | Average Content (mg/g) |

| Croomine | Varies significantly |

| Stemoninine | Varies significantly |

| Tuberostemonine | Varies significantly |

| Neotuberostemonine | Varies significantly |

| Bisdehydrostemoninne | Varies significantly |

| Tuberostemonine D | Varies significantly |

| Data sourced from a study analyzing 36 batches of commercial stemonae radix, where significant variations were observed. |

Experimental Protocols

Extraction and Isolation of Alkaloids

The following is a generalized protocol for the extraction and isolation of total alkaloids from the dried roots of Stemona tuberosa, based on methodologies described in the scientific literature.

Caption: General workflow for the extraction and isolation of alkaloids from Stemona tuberosa.

Pharmacological Activities and Signaling Pathways

The alkaloids of Stemona tuberosa have been shown to possess a range of pharmacological activities, including anti-inflammatory, antitussive, and anticancer effects.

Anti-inflammatory and Anticancer Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivities of Stemona tuberosa alkaloids. For instance, Stemona tuberosa alkaloids (STA) have been shown to induce apoptosis in human lung cancer A549 cells by modulating the PI3K/Akt and JNK/MAPK signaling pathways. STA treatment leads to the downregulation of phosphorylated PI3K and Akt, and the upregulation of phosphorylated JNK and p38 MAPK, ultimately promoting cancer cell death. Furthermore, extracts of S. tuberosa have been reported to suppress the expression of pro-inflammatory mediators by inhibiting the activation of the NF-κB and MAPK pathways in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Proposed signaling pathway of Stemona tuberosa alkaloids in inducing apoptosis in A549 lung cancer cells.

Conclusion

Stemona tuberosa is a medicinally important plant with a rich history of traditional use, which is well-supported by modern phytochemical and pharmacological research. Its complex array of alkaloids presents a promising source for the development of new therapeutic agents, particularly for respiratory and inflammatory diseases, as well as for novel insecticides. The detailed pharmacognostic and chemical profile provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, paving the way for further exploration and utilization of this potent medicinal plant. Further research is warranted to fully elucidate the structure-activity relationships of its many alkaloids and to explore their full therapeutic potential in clinical settings.

References

- 1. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of Stemona tuberosa on lung inflammation in a subacute cigarette smoke-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

High-Yield Extraction and Isolation of Neotuberostemonone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotuberostemonone, a prominent alkaloid isolated from the roots of Stemona tuberosa, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a member of the Stemona alkaloids, it exhibits potent antitussive, anti-inflammatory, and insecticidal properties. The intricate chemical structure and promising bioactivities of this compound make it a valuable target for natural product chemists and drug discovery programs. This document provides detailed application notes and optimized protocols for the high-yield extraction and isolation of this compound from its natural source, Stemona tuberosa. The methodologies described herein are compiled from scientific literature to ensure reproducibility and efficiency, facilitating further research and development.

Data Presentation: Quantitative Analysis of Extraction and Isolation

The following tables summarize quantitative data from various studies on the extraction and isolation of alkaloids from Stemona species. While specific high-yield data for this compound is limited, the provided data on total alkaloids and related compounds offer valuable benchmarks for optimizing the isolation of the target compound.

Table 1: Concentration of this compound in Raw Plant Material

| Plant Material | Compound | Concentration (% of Dry Weight) | Analytical Method |